

Spectroscopic analysis and validation of "2-(Pyrrolidin-1-yl)benzoic acid" structure

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Compound of Interest

Compound Name: 2-(Pyrrolidin-1-yl)benzoic acid

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Spectroscopic Scrutiny: Validating the Structure of 2-(Pyrrolidin-1-yl)benzoic Acid

A Comparative Guide to the Spectroscopic Analysis of **2-(Pyrrolidin-1-yl)benzoic Acid** and its Unsubstituted Precursor, Benzoic Acid

This guide provides a detailed comparative analysis of the spectroscopic properties of **2-(Pyrrolidin-1-yl)benzoic acid** against its parent compound, benzoic acid. This document is intended for researchers, scientists, and professionals in drug development, offering objective experimental and predicted data to facilitate structural validation and further research. The primary analytical techniques covered are Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Executive Summary

The structural integrity of synthesized novel compounds is a cornerstone of chemical and pharmaceutical research. Spectroscopic techniques provide a non-destructive and highly informative means of elucidating and confirming molecular structures. This guide presents a side-by-side comparison of the key spectroscopic data for **2-(Pyrrolidin-1-yl)benzoic acid** and benzoic acid. The introduction of the pyrrolidine substituent at the ortho position of the benzoic acid ring induces significant and predictable changes in the spectroscopic signatures, which are detailed herein.

Data Presentation: A Comparative Overview

The following tables summarize the key experimental and predicted spectroscopic data for **2-(Pyrrolidin-1-yl)benzoic acid** and benzoic acid.

Table 1: ^1H NMR Spectroscopic Data (Predicted and Experimental)

Compound	Chemical Shift (δ) ppm
2-(Pyrrolidin-1-yl)benzoic acid (Predicted)	Aromatic Protons: 7.8-8.0 (d, 1H) 7.2-7.4 (m, 2H) 6.8-7.0 (d, 1H) Pyrrolidine Protons: 3.3-3.5 (t, 4H) 1.9-2.1 (m, 4H) Carboxylic Acid Proton: ~12-13 (s, 1H)
Benzoic Acid (Experimental)	Aromatic Protons: 8.12 (d, 2H, ortho) 7.62 (t, 1H, para) 7.50 (t, 2H, meta) Carboxylic Acid Proton: 12.2 (s, 1H) ^{[1][2]}

Table 2: ^{13}C NMR Spectroscopic Data (Predicted and Experimental)

Compound	Chemical Shift (δ) ppm
2-(Pyrrolidin-1-yl)benzoic acid (Predicted)	Carboxylic Acid Carbon: ~170 Aromatic Carbons: ~150 (C-N) ~132-130-125-120-118 Pyrrolidine Carbons: ~52 (CH ₂ -N) ~26 (CH ₂)
Benzoic Acid (Experimental)	Carboxylic Acid Carbon: 172.60 ^{[3][4]} Aromatic Carbons: 133.89 (C-COOH) 130.28 (para) 129.39 (ortho) 128.55 (meta) ^{[3][4]}

Table 3: Infrared (IR) Spectroscopy Data (Predicted and Experimental)

Compound	Wavenumber (cm ⁻¹)	Functional Group
2-(Pyrrolidin-1-yl)benzoic acid (Predicted)	~2500-3300 (broad)~1700-1720~1600, ~1480~1250-1300~750	O-H (Carboxylic Acid)C=O (Carboxylic Acid)C=C (Aromatic)C-N (Aromatic Amine)C-H (Aromatic, oop)
Benzoic Acid (Experimental)	2500-3300 (broad)[5]1680-1710[6]~1600, ~1450~930 (broad)	O-H (Carboxylic Acid)C=O (Carboxylic Acid)C=C (Aromatic)-O-H (oop, dimer)

Table 4: Mass Spectrometry Data (Predicted and Experimental)

Compound	m/z	Fragmentation Ion
2-(Pyrrolidin-1-yl)benzoic acid (Predicted)	191 (M ⁺)14611870	Molecular Ion[M-COOH] ⁺ [M- COOH-C ₂ H ₄] ⁺ [C ₄ H ₈ N] ⁺
Benzoic Acid (Experimental)	122 (M ⁺)[7][8]105[7][8]77[7] [8]51[8]	Molecular Ion[M- OH] ⁺ [C ₆ H ₅] ⁺ [C ₄ H ₃] ⁺

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analyses cited in this guide. Researchers should adapt these protocols based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To determine the chemical structure by analyzing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.
- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
- ¹H NMR Acquisition:

- The spectrometer is locked onto the deuterium signal of the solvent.
- The magnetic field is shimmed to achieve homogeneity.
- A standard one-pulse sequence is used for acquisition.
- Typically, 16 to 64 scans are acquired to obtain a good signal-to-noise ratio.
- A relaxation delay of 1-2 seconds is commonly used.[9]
- ^{13}C NMR Acquisition:
 - A standard proton-decoupled pulse sequence is used.
 - Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required to obtain a spectrum with an adequate signal-to-noise ratio.[10]
- Data Analysis: The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.[11]
- Instrumentation: A standard FT-IR spectrometer.
- Sample Preparation:
 - Solid Samples (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[12]
 - Attenuated Total Reflectance (ATR): A small amount of the solid or liquid sample is placed directly on the ATR crystal. This method requires minimal to no sample preparation.[11]

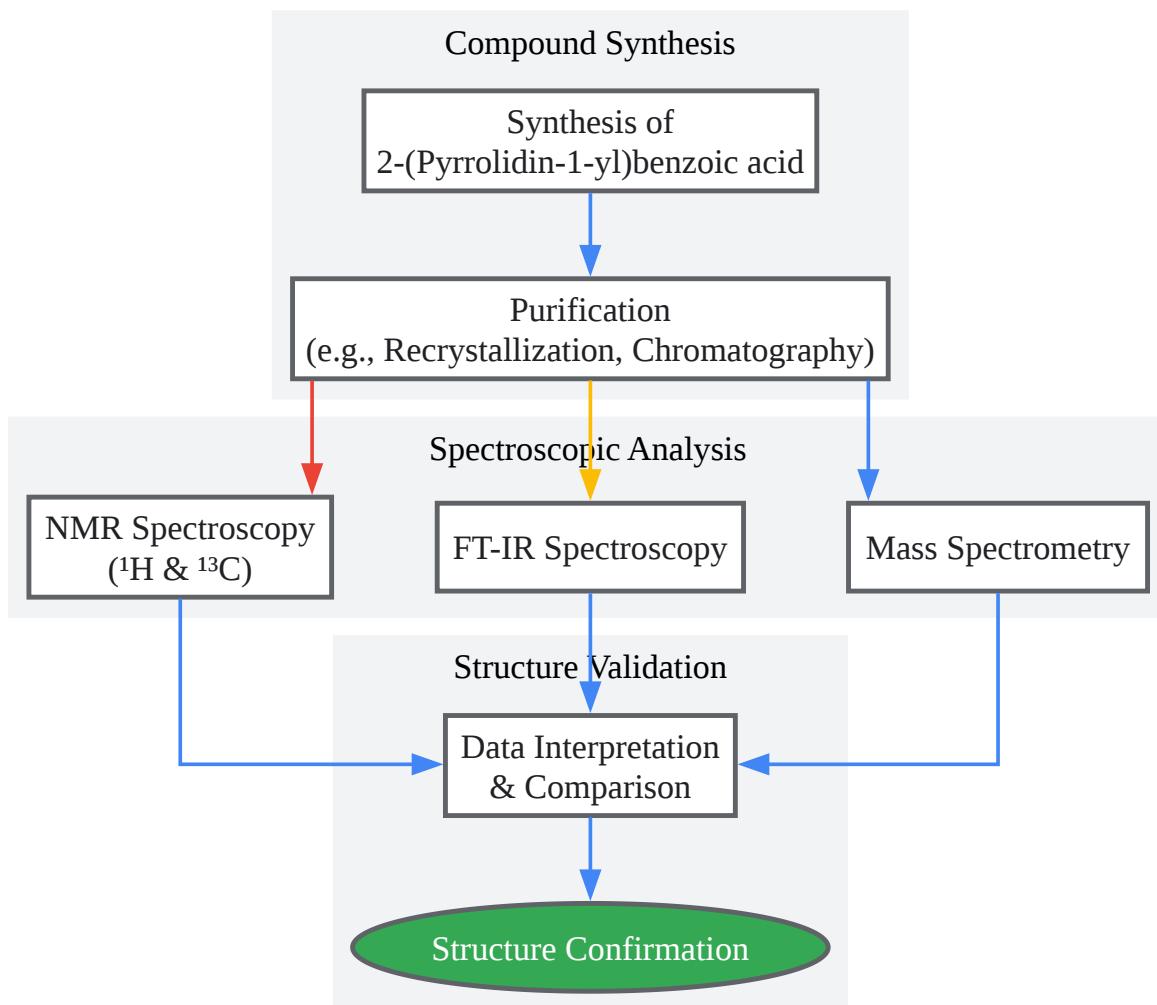
- Data Acquisition: A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded. The sample is then placed in the beam path, and the sample spectrum is recorded, typically in the range of 4000-400 cm^{-1} .
- Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum. The absorption bands are then correlated to specific functional group vibrations.

Mass Spectrometry (MS)

- Objective: To determine the molecular weight and elemental composition of the compound and to gain structural information from its fragmentation pattern.
- Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
- Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. This solution is then further diluted to the low $\mu\text{g/mL}$ or ng/mL range for analysis.[\[13\]](#)
- Data Acquisition: The sample solution is introduced into the ion source. For ESI, the sample is infused at a low flow rate. For EI, the sample is typically introduced via a direct insertion probe or a gas chromatograph. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
- Data Analysis: The resulting mass spectrum plots the relative abundance of ions versus their m/z ratio. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides clues about the molecule's structure.

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis and validation of the "**2-(Pyrrolidin-1-yl)benzoic acid**" structure.



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